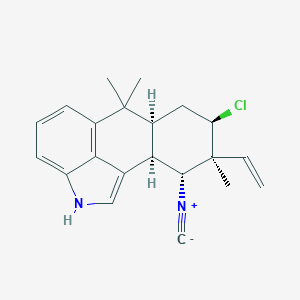

Hapalindole L

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Hapalindole L is a natural product found in Fischerella and Hapalosiphon with data available.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Hapalindole L exhibits a variety of biological activities that make it a subject of interest in pharmacological research:

- Antimicrobial Activity : this compound has demonstrated effectiveness against various bacterial and fungal pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi, making it a candidate for developing new antimicrobial agents .

- Anticancer Properties : Research has shown that hapalindole compounds, including this compound, possess significant anticancer activity. For instance, Hapalindole H (a related compound) was found to induce apoptosis in prostate cancer cells by inhibiting the NF-κB pathway, suggesting that this compound may share similar mechanisms . In vitro studies have reported cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells .

- Insecticidal Effects : this compound has been evaluated for its insecticidal properties. Specific isonitrile derivatives of hapalindoles have shown promising results in controlling pest populations, indicating potential agricultural applications .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of Hapalindole H on different cancer cell lines, revealing an IC50 value of 0.02 μM against PC-3 prostate cancer cells. This level of potency suggests that this compound may also exhibit similar effects due to structural similarities with Hapalindole H .

Case Study 2: Antimicrobial Efficacy

Research assessing the antimicrobial efficacy of hapalindoles found that compounds from this family inhibited the growth of pathogenic bacteria and fungi at low concentrations. For example, a study highlighted the effectiveness of hapalindoles against Staphylococcus aureus and Candida albicans, indicating their potential as novel antimicrobial agents .

Case Study 3: Insecticidal Properties

The insecticidal activity of hapalindoles was documented in a study that tested various derivatives against agricultural pests. The results indicated that certain derivatives had lethal effects on target insects at concentrations lower than those required for conventional insecticides, showcasing their potential for sustainable pest management strategies .

Structural Features and Synthesis

Hapalindoles are characterized by their complex polycyclic structures and diverse stereochemistry. The biosynthesis of these compounds involves intricate enzymatic processes within cyanobacteria, which have been elucidated through genomic studies. Recent advances in synthetic biology allow for engineered production of hapalindoles in laboratory settings, enhancing their availability for research and potential therapeutic applications .

| Property | This compound | Hapalindole H |

|---|---|---|

| Source | Cyanobacteria (e.g., Fischerella) | Cyanobacteria (e.g., Fischerella) |

| Biological Activity | Antimicrobial, Anticancer | Antimicrobial, Anticancer |

| IC50 (Cancer) | Not specifically reported | 0.02 μM against PC-3 |

| Insecticidal Effect | Yes | Yes |

Eigenschaften

CAS-Nummer |

106928-27-2 |

|---|---|

Molekularformel |

C21H23ClN2 |

Molekulargewicht |

338.9 g/mol |

IUPAC-Name |

(2R,3R,4S,5R,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraene |

InChI |

InChI=1S/C21H23ClN2/c1-6-21(4)16(22)10-14-18(19(21)23-5)12-11-24-15-9-7-8-13(17(12)15)20(14,2)3/h6-9,11,14,16,18-19,24H,1,10H2,2-4H3/t14-,16+,18-,19+,21+/m0/s1 |

InChI-Schlüssel |

UGBGKUYYYCTXAK-GOQBWSAFSA-N |

SMILES |

CC1(C2CC(C(C(C2C3=CNC4=CC=CC1=C43)[N+]#[C-])(C)C=C)Cl)C |

Isomerische SMILES |

C[C@]1([C@@H](C[C@H]2[C@@H]([C@H]1[N+]#[C-])C3=CNC4=CC=CC(=C43)C2(C)C)Cl)C=C |

Kanonische SMILES |

CC1(C2CC(C(C(C2C3=CNC4=CC=CC1=C43)[N+]#[C-])(C)C=C)Cl)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.